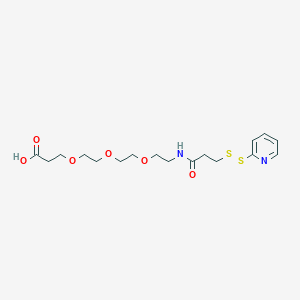
1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine
Descripción general
Descripción
“1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It is an essential heterocyclic compound and shows a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a selective and sensitive reagent of 1-[(3-methylthiophen-2-yl)methylene]-2-phenylhydrazine (MMPH) was synthesized for the spectrophotometric determination of cobalt, cadmium, lead . Another example is the synthesis of the monomer of 1-(3-methylthiophen-2-yl)pyrene (MTP) via coupling reaction .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A study by Farzaliyev et al. (2020) delves into the synthesis of new sulfur- and nitrogen-containing derivatives with potential physiological properties. The research highlights the synthesis of compounds based on phenylthiourea and acetophenone, revealing significant biological activities that could be beneficial in drug development, including antioxidant effects and potential impact on biological membrane functions Farzaliyev et al., 2020.
Chemical and Spectroscopic Properties
Hunter and McNab (2010) investigated the chemical and spectroscopic properties of the 3-hydroxythiophene system, which is structurally similar to the compound . Their research indicates that these compounds can exist in a solvent-dependent equilibrium between their hydroxy and thiophen-3(2H)-one tautomers, providing insights into their reactivity and potential applications in chemical synthesis Hunter & McNab, 2010.
Electro-Optic Materials
Facchetti et al. (2003) described the synthesis of heterocycle-based derivatives, focusing on materials with potential applications in nonlinear optical/electro-optic technologies. While the compound is not directly mentioned, the research into related pyrrole-based donor-acceptor chromophores offers insights into how similar compounds might be utilized in the development of high-performance electro-optic materials Facchetti et al., 2003.
Corrosion Inhibition
Boughoues et al. (2020) synthesized amine derivative compounds, including those similar to "1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine," exploring their effectiveness as corrosion inhibitors for mild steel in HCl medium. This research is crucial for understanding how such compounds can be applied in protecting metals from corrosion, potentially extending their applications in industrial settings Boughoues et al., 2020.
Mecanismo De Acción
Target of Action
Similar compounds have shown interactions with voltage-gated sodium and calcium channels, as well as gaba transporters .
Mode of Action
Related compounds have demonstrated inhibition of neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . This suggests that 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-amine may interact with these targets in a similar manner, leading to changes in neuronal excitability.
Biochemical Pathways
The inhibition of voltage-gated sodium and calcium channels can affect a variety of biochemical pathways, including those involved in neurotransmission .
Result of Action
Related compounds have shown antinociceptive and anticonvulsant activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
1-(3-methylthiophen-2-yl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8,12H,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBYJUTEWCXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[2-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B3240321.png)
![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B3240328.png)





![(1S)-1-[6-[(1S)-1-Hydroxyethyl]pyridin-2-yl]ethanol](/img/structure/B3240381.png)
![(1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol](/img/structure/B3240389.png)




